REACTION_SMILES
|
[CH3:2][N:3]([C:4](=[O:5])[c:6]1[cH:7][c:8]2[c:9](=[O:34])[cH:10][c:11]([N:28]3[CH2:29][CH2:30][O:31][CH2:32][CH2:33]3)[o:12][c:13]2[c:14]([CH:16]2[N:17]([C:21]([O:22][C:23]([CH3:24])([CH3:25])[CH3:26])=[O:27])[CH2:18][CH2:19][CH2:20]2)[cH:15]1)[CH3:35].[Cl:36][CH2:37][Cl:38].[ClH:1]>>[CH3:2][N:3]([C:4](=[O:5])[c:6]1[cH:7][c:8]2[c:9](=[O:34])[cH:10][c:11]([N:28]3[CH2:29][CH2:30][O:31][CH2:32][CH2:33]3)[o:12][c:13]2[c:14]([CH:16]2[NH:17][CH2:18][CH2:19][CH2:20]2)[cH:15]1)[CH3:35]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C(=O)c1cc(C2CCCN2C(=O)OC(C)(C)C)c2oc(N3CCOCC3)cc(=O)c2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C(=O)c1cc(C2CCCN2)c2oc(N3CCOCC3)cc(=O)c2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |